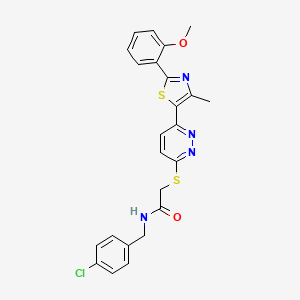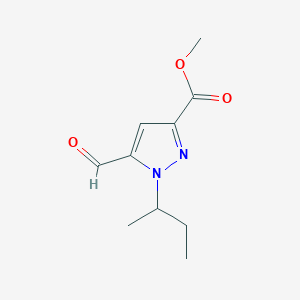![molecular formula C22H18FN3O3S2 B2883962 N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291864-13-5](/img/structure/B2883962.png)
N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Imaging
This compound is part of a class of molecules that have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). Radioligands like [18F]FMDAA1106 and [18F]FEDAA1106 have been specifically designed for this purpose, indicating the compound's relevance in neuroimaging and the study of neurological diseases through positron emission tomography (PET) imaging techniques. These radioligands target PBRs, which are associated with neuroinflammation and are present in various brain regions, showcasing their potential in diagnosing and studying neurological conditions (Zhang et al., 2003).
Dual Inhibitory Activity on Enzymes
The compound belongs to a family of molecules that have shown potent inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of DNA and RNA, making them significant targets for anticancer drug development. For example, derivatives with modifications on the thieno[2,3-d]pyrimidine scaffold have been identified as the most potent dual inhibitors known to date for both human TS and DHFR, underscoring their potential as therapeutic agents in cancer treatment (Gangjee et al., 2008).
Synthetic Methodology for Pharmaceutical Compounds
Research has also explored the use of related chemical structures in the synthesis of pharmaceutical compounds, focusing on the acetamide moiety, a common feature in many drugs and natural products. New reagents developed for this purpose facilitate the synthesis of N-alkylacetamides and carbamates, highlighting the compound's role in advancing pharmaceutical chemistry and drug development methodologies (Sakai et al., 2022).
Antiviral Research and Molecular Docking Studies
This compound has been involved in antiviral research, particularly in studies targeting COVID-19. Quantum chemical insights, NBO analysis, and molecular docking studies have been conducted to understand its interactions with SARS-CoV-2 proteins. Such research provides valuable information on the compound's potential as an antiviral agent, exploring its molecular structure, hydrogen-bonded interactions, and binding energy with viral proteins, offering a foundation for developing effective COVID-19 treatments (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-18-5-3-2-4-17(18)26-21(28)20-16(10-11-30-20)25-22(26)31-13-19(27)24-12-14-6-8-15(23)9-7-14/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBFMHLCLVIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

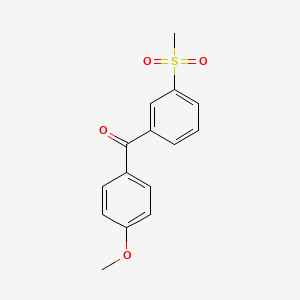
![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)
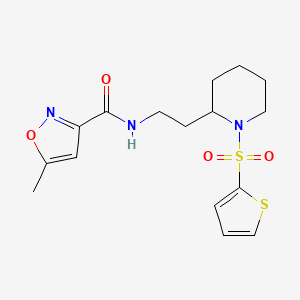
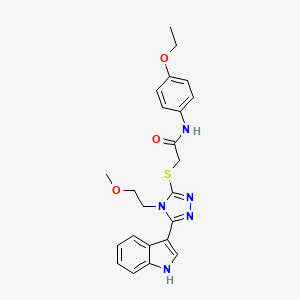



![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
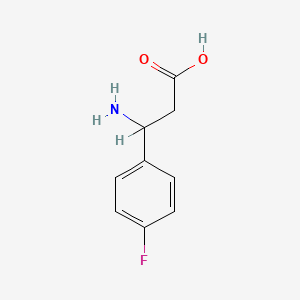
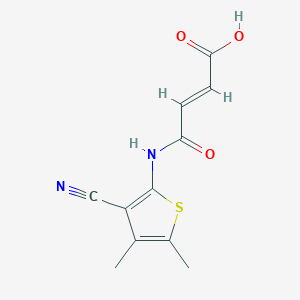
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
